Cas no 143936-98-5 (Piperazine,3,3-dimethyl-1-(1-methylethyl)-)

Piperazine,3,3-dimethyl-1-(1-methylethyl)- structure
143936-98-5 structure
Product Name:Piperazine,3,3-dimethyl-1-(1-methylethyl)-
CAS No:143936-98-5
MF:C9H20N2
MW:156.268502235413
CID:108542
PubChem ID:19893332
Update Time:2025-04-18

Piperazine,3,3-dimethyl-1-(1-methylethyl)- Chemical and Physical Properties

Names and Identifiers

    • Piperazine,3,3-dimethyl-1-(1-methylethyl)-
    • 1-(1,1-DIMETHYLPROPYL)PIPERAZINE
    • 3,3-dimethyl-1-propan-2-ylpiperazine
    • 3,3-DIMETHYL-1-(1-METHYLETHYL)PIPERAZINE
    • 3,3-DIMETHYL-1-(ISOPROPYL)PIPERAZINE
    • ACMC-20n3ex
    • AG-D-86791
    • CTK4C3867
    • Piperazine, 3,3-dimethyl-1-(1-methylethyl)- (9CI)
    • SureCN9734543
    • AKOS014161257
    • DTXSID30601069
    • 3,3-Dimethyl-1-(propan-2-yl)piperazine
    • 143936-98-5
    • SCHEMBL9734543
    • Piperazine,3,3-dimethyl-1-(1-methylethyl)-(9ci)
    • Inchi: 1S/C9H20N2/c1-8(2)11-6-5-10-9(3,4)7-11/h8,10H,5-7H2,1-4H3
    • InChI Key: IUKJUAUZZCBXBM-UHFFFAOYSA-N
    • SMILES: N1(C(C)C)CCNC(C)(C)C1

Computed Properties

  • Exact Mass: 156.1628
  • Monoisotopic Mass: 156.162648646g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 130
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1
  • Topological Polar Surface Area: 15.3Ų

Experimental Properties

  • PSA: 15.27
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